molecular formula C5H8O2 B3190392 4-Cyclopentene-1,3-diol CAS No. 4157-01-1

4-Cyclopentene-1,3-diol

Cat. No. B3190392
CAS RN: 4157-01-1
M. Wt: 100.12 g/mol
InChI Key: IGRLIBJHDBWKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopentene-1,3-diol , also known as cis-4-Cyclopentene-1,3-diol , is an organic compound with the molecular formula C5H8O2 . It is an important building block for the synthesis of natural products containing cyclopentanoid structural elements. This compound has been utilized in the preparation of key intermediates for prostaglandin synthesis .


Synthesis Analysis

  • Starting from Cyclopentadiene : The compound can be prepared from cyclopentadiene through a series of synthetic steps. These steps typically involve functional group transformations and stereochemical control to obtain the desired cis-configuration of the diol .

Molecular Structure Analysis

The molecular structure of 4-Cyclopentene-1,3-diol consists of a cyclopentene ring with two hydroxyl groups attached. The cis-orientation of the hydroxyl groups relative to the plane of the ring is crucial for its reactivity and biological activity .


Chemical Reactions Analysis

  • Functional Group Transformations : The hydroxyl groups can be modified through esterification, acetylation, or other chemical modifications .

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 55-59°C .

properties

CAS RN

4157-01-1

Product Name

4-Cyclopentene-1,3-diol

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2

InChI Key

IGRLIBJHDBWKNA-UHFFFAOYSA-N

SMILES

C1C(C=CC1O)O

Canonical SMILES

C1C(C=CC1O)O

Pictograms

Irritant

Origin of Product

United States

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